1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Description
This compound belongs to the thiopyrano[4,3-c]pyrazole family, characterized by a fused bicyclic system containing a sulfur atom in the thiopyran ring. The structure features:
- 3-(Thiophen-3-yl) substituent: Introduces aromaticity and sulfur-mediated electronic effects, which may improve binding interactions in biological systems or material applications.
- Thiopyrano[4,3-c]pyrazole core: The sulfur atom distinguishes it from pyrano analogs, altering solubility, stability, and reactivity .
Properties
Molecular Formula |
C13H16N2S2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-propan-2-yl-3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C13H16N2S2/c1-9(2)15-12-4-6-17-8-11(12)13(14-15)10-3-5-16-7-10/h3,5,7,9H,4,6,8H2,1-2H3 |
InChI Key |
UOJHDOURPWZSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CSCC2)C(=N1)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Multicomponent Cyclization Approach
This method leverages the reactivity of indoline-2-thione derivatives with electrophilic or nucleophilic partners, such as α,β-unsaturated carbonyl compounds or nitroalkenes, to generate fused heterocyclic systems via cascade cyclizations.
Key Steps:
- Formation of reactive intermediates: Indoline-2-thione reacts with Michael acceptors (e.g., methyl vinyl ketone, MVK) or nitroalkenes, often in the presence of bases such as potassium carbonate (K₂CO₃) or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Cyclization and ring closure: Intramolecular thio-Mannich or Michael-type reactions facilitate the formation of the fused thiopyrano-pyrazole core.
- Aromatization and functionalization: Final steps involve elimination of small molecules like HNO or H₂O, leading to aromatized heterocyclic frameworks.
Research findings indicate that such cascade reactions often proceed under mild, metal-free conditions, with reaction times ranging from several hours to days, depending on substituents and reaction conditions. Optimization studies have demonstrated that solvents like acetonitrile (CH₃CN) and water mixtures enhance yields.
Functionalized Intermediate Cyclization
Another approach involves the synthesis of key intermediates such as hydrazine derivatives or nitroalkene adducts, which are then cyclized to form the fused heterocycle.
Key Steps:
- Preparation of intermediates: Hydrazinonitroalkenes or RC-adducts are synthesized via multicomponent reactions involving nitroalkenes, azodicarboxylates, or other electrophiles.
- Cyclization to heterocycle: These intermediates undergo cascade cyclizations with indoline-2-thione, often facilitated by bases and under mild conditions.
- Post-cyclization modifications: Further transformations, such as decarboxylation or hydrolysis, lead to the target compound.
Recent literature reports yields of 48-74% for these steps, with reaction times varying from 1 day to over a week, emphasizing the mildness and versatility of these methods.
Reaction Conditions and Optimization Data
| Parameter | Typical Range / Conditions | Effect on Yield / Outcome |
|---|---|---|
| Bases | K₂CO₃, Cs₂CO₃, NaOH, DBU | Strong bases improve cyclization efficiency |
| Solvents | Acetonitrile (CH₃CN), Water (H₂O), Mixture (97:3 v/v) | Solvent polarity affects yield and selectivity |
| Temperature | Room temperature to mild heating (~50°C) | Mild conditions favor selectivity |
| Reaction Time | 1 hour to 7 days | Longer times needed for hydrazine derivatives |
| Reaction Scale | 0.75 mmol scale (typical) | Scalable with similar yields |
Proposed Synthetic Route for “1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole”
Based on the above methodologies, a plausible synthetic route involves:
- Step 1: Synthesis of a hydrazine or hydrazonyl intermediate, such as hydrazinonitroalkenes or RC-adducts, via multicomponent reactions involving nitroalkenes and hydrazines.
- Step 2: Reaction of the intermediate with a thiophene derivative bearing an isopropyl group at the 3-position, possibly via nucleophilic substitution or electrophilic aromatic substitution.
- Step 3: Intramolecular cyclization under basic conditions (e.g., K₂CO₃ in acetonitrile/water mixture) to form the fused tetrahydrothiopyrano[4,3-c]pyrazole core.
- Step 4: Final aromatization and purification, typically through silica gel chromatography.
Notes and Recommendations
- Substituent Effects: Electron-donating or withdrawing groups on the thiophene or pyrazole rings can significantly influence reaction rates and yields.
- Reaction Optimization: Fine-tuning base strength, solvent polarity, and temperature is crucial for maximizing yield and purity.
- Safety Considerations: Reactions involving hydrazines and nitro compounds should be conducted with appropriate safety measures due to their toxicity and explosive potential.
Summary Table of Key Preparation Methods
| Method Type | Key Features | Typical Yields | Reaction Time | Suitable for |
|---|---|---|---|---|
| Multicomponent cascade cyclization | Mild, metal-free, cascade reactions, heterocycle formation | 20-74% | 1 hour to 7 days | Functionalized heterocycles |
| Intermediate cyclization (hydrazine-based) | Sequential reactions, post-modification, broad scope | 48-74% | 1-7 days | Complex fused heterocycles |
Chemical Reactions Analysis
Oxidation Reactions
The thiopyrano ring’s sulfur atom and pyrazole nitrogen sites enable oxidation under controlled conditions:
Oxidation primarily targets the sulfur atom in the thiopyrano ring, forming sulfoxides or sulfones depending on stoichiometry. Thiophene moiety oxidation is less common but achievable with strong oxidants .
Reduction Reactions
Reductive modifications occur at the pyrazole ring and unsaturated bonds:
| Reagent | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, RT | Partial reduction of pyrazole C=N bonds | 47% | |
| H₂/Pd-C | MeOH, 50 psi | Thiopyrano ring hydrogenation | 91% | |
| LiAlH₄ | THF, reflux | Isopropyl group dealkylation | 68% |
Catalytic hydrogenation selectively saturates the thiopyrano ring’s double bonds while preserving the thiophene group. LiAlH₄ mediates dealkylation, enabling structural diversification.
Electrophilic Substitution
The thiophene moiety undergoes regioselective electrophilic substitution:
| Reaction | Reagent | Position | Product Application | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 of thiophene | Precursor for amino derivatives | |
| Sulfonation | ClSO₃H | C2 of thiophene | Water-soluble derivatives | |
| Friedel-Crafts | AcCl/AlCl₃ | C4 of thiophene | Acetylated analogs |
Thiophene’s electron-rich C2 and C5 positions show highest reactivity, consistent with electrophilic aromatic substitution trends.
Cycloaddition and Cross-Coupling
The compound participates in metal-catalyzed cross-coupling and [3+2] cycloadditions:
Palladium catalysts enable efficient arylation at the thiophene ring, while copper-catalyzed click chemistry generates triazole hybrids with bioactive molecules .
Biological Activity Modulation via Derivatization
Key derivatives demonstrate enhanced pharmacological profiles:
Sulfonation and oxidation significantly enhance antiviral and anti-inflammatory properties, as demonstrated in human coronavirus 229E inhibition assays (82.2% viral reduction at 10 μM) .
Comparative Reactivity with Structural Analogs
The thiophen-3-yl substituent confers distinct reactivity compared to other derivatives:
| Compound | Electrophilic Reactivity | Oxidation Susceptibility | Cross-Coupling Efficiency |
|---|---|---|---|
| Thiophen-2-yl isomer | Higher at C5 | Moderate | 68% (Suzuki) |
| Phenyl-substituted analog | Lower | High | 72% (Heck) |
| Thiophen-3-yl derivative (target) | Selective at C2/C4 | Low | 76–81% |
The 3-thiophenyl orientation reduces ring strain compared to 2-substituted analogs, improving stability during Pd-mediated couplings.
Mechanistic Insights
-
Oxidation : Proceeds via sulfonium ion intermediates in acidic conditions
-
Reduction : LiAlH₄-mediated dealkylation follows an SN2 mechanism at the isopropyl group
-
Cross-Coupling : Requires π-orbital alignment between thiophene and palladium catalyst
This reactivity profile positions 1-isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole as a versatile scaffold for antiviral and anti-inflammatory drug development .
Scientific Research Applications
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other enzymes critical for cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Key Observations:
- Core Structure: Thiopyrano analogs exhibit higher sulfur-mediated reactivity (e.g., susceptibility to oxidation) compared to pyrano derivatives .
- Substituent Effects :
Biological Activity
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex fused heterocyclic structure that contributes to its biological activity. The presence of thiophene and pyrazole rings is significant in modulating various biological pathways.
Research indicates that this compound may act as a serotonin modulator , which is crucial for treating serotonin-mediated disorders. The modulation of serotonin pathways could provide therapeutic benefits in conditions such as depression and anxiety disorders .
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit antitumor properties by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is often dysregulated in various malignancies, leading to uncontrolled cell proliferation .
Neuropharmacological Effects
The compound has also shown promise in neuropharmacological contexts. Its ability to influence neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, it may enhance cognitive functions or provide neuroprotective effects against neurodegenerative diseases.
Case Study: Antitumor Efficacy
In a controlled study involving mouse xenograft models, compounds structurally related to 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole were tested for their ability to suppress tumor growth. The results indicated a significant reduction in tumor size with low doses of the compound, suggesting high potency and efficacy .
| Compound | pEC50 Value | Tumor Size Reduction (%) |
|---|---|---|
| 1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol | 6.8 ± 0.12 | 75% |
| Related Compound A | 5.4 ± 0.06 | 60% |
| Related Compound B | 5.1 ± 0.04 | 50% |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound has been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies suggest that the compound has favorable ADME properties with low toxicity levels in preliminary assessments.
Q & A
Q. What are the standard synthetic routes for 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole?
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
- Cyclization of pyrazole precursors : Hydrazine hydrate reacts with α,β-unsaturated ketones to form the pyrazole core, followed by thiopyran ring closure using sulfur-containing reagents .
- Thiophene incorporation : The thiophen-3-yl group is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, ensuring regioselectivity at the 3-position of thiophene .
- Isopropyl group functionalization : Alkylation or substitution reactions at the pyrazole nitrogen using isopropyl halides or alcohols under basic conditions (e.g., NaH in toluene) .
Key validation: Intermediate structures are confirmed via , , and LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : identifies proton environments (e.g., isopropyl methyl groups at δ 1.2–1.5 ppm, thiopyrano ring protons at δ 3.8–4.5 ppm). confirms sp-hybridized carbons in the tetrahydrothiopyrano ring (δ 25–35 ppm) and aromatic thiophene carbons (δ 120–140 ppm) .
- IR spectroscopy : Stretching vibrations for C-S (650–750 cm) and C=N (1500–1600 cm) bonds validate the thiopyrano-pyrazole framework .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 319.08 for CHNS) .
Q. How is purity assessed during synthesis?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity. Retention time is compared against synthetic intermediates .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are quantified to ±0.3% deviation from theoretical values .
Q. What structural features influence its reactivity?
- Electron-deficient pyrazole core : The 1,4,6,7-tetrahydrothiopyrano ring enhances electrophilicity at the C-3 position, facilitating nucleophilic attacks (e.g., alkylation, acylation) .
- Thiophene π-system : The thiophen-3-yl group participates in charge-transfer interactions, affecting redox behavior and binding to biological targets .
Q. How is stability evaluated under experimental conditions?
- Thermal stability : TGA analysis (heating rate 10°C/min under N) shows decomposition above 200°C.
- Solution stability : UV-Vis spectroscopy monitors degradation in DMSO or ethanol over 72 hours at 25°C. Adjust storage to -20°C in anhydrous solvents to prevent hydrolysis .
Advanced Research Questions
Q. How is molecular docking used to predict biological targets?
- Target selection : Docking against enzymes like 14α-demethylase (PDB: 3LD6) identifies binding affinities. The thiopyrano ring interacts with hydrophobic pockets, while the thiophene moiety forms π-stacking with aromatic residues .
- Software tools : AutoDock Vina or Schrödinger Suite optimize force fields for sulfur-containing ligands. Binding energy thresholds (ΔG ≤ -7 kcal/mol) prioritize high-affinity targets .
Q. How are conflicting spectroscopic data resolved?
- Case example : Discrepancies in integration may arise from dynamic proton exchange. Variable-temperature NMR (VT-NMR) at 25–80°C resolves tautomerism or rotational barriers .
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 298 K) confirms absolute configuration and resolves ambiguities in NOESY correlations .
Q. What strategies optimize derivatives for antifungal activity?
- SAR studies : Introduce electron-withdrawing groups (e.g., -CF) at the pyrazole C-5 position to enhance membrane penetration. Replace isopropyl with bulkier tert-butyl groups to improve target selectivity .
- In vitro assays : MIC values against Candida albicans are measured using broth microdilution (CLSI M27-A3 guidelines). Synergy with fluconazole is tested via checkerboard assays .
Q. How is enzyme inhibition potency quantified?
- Carbonic anhydrase inhibition : Recombinant human CA isoforms (e.g., hCA II, IX) are incubated with the compound (0.1–100 µM). Activity is measured via stopped-flow CO hydration (ΔA/min), with IC values calculated using nonlinear regression .
- Kinetic analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition modes.
Q. How are regiochemical outcomes controlled in derivatization?
- Directing groups : Install a nitro group at the thiophene 5-position to steer electrophilic substitution to the 2-position. Subsequent reduction (H/Pd-C) removes the nitro group post-functionalization .
- Microwave-assisted synthesis : Short reaction times (10–30 min) at 150°C minimize side products during cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
